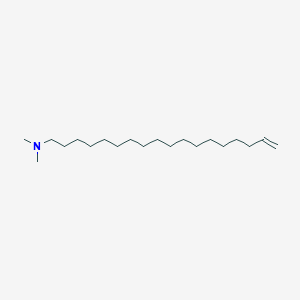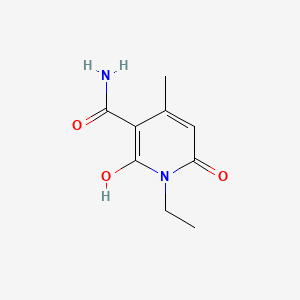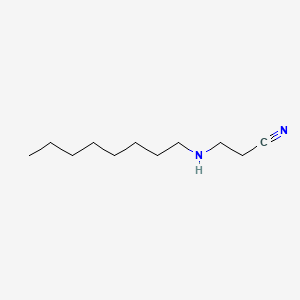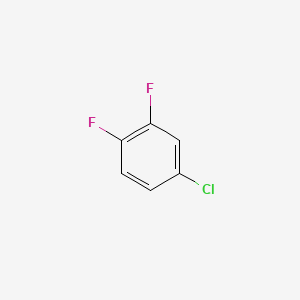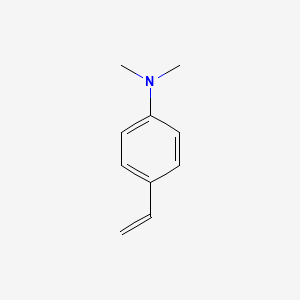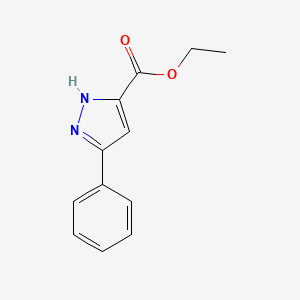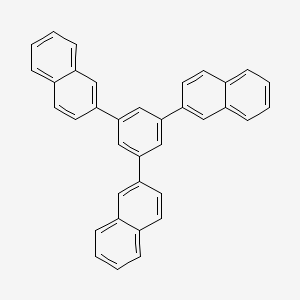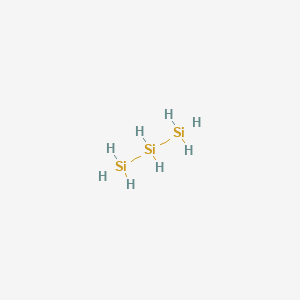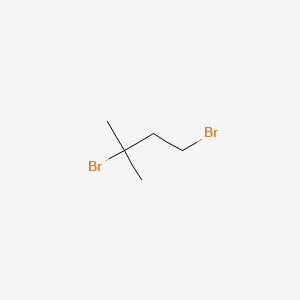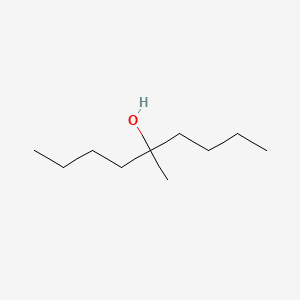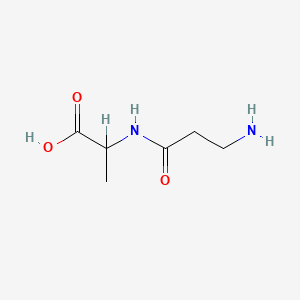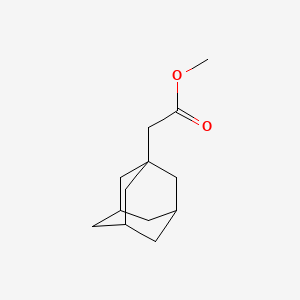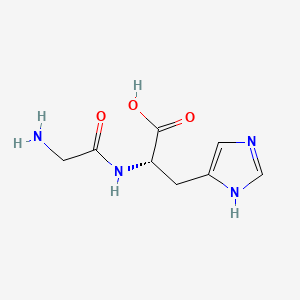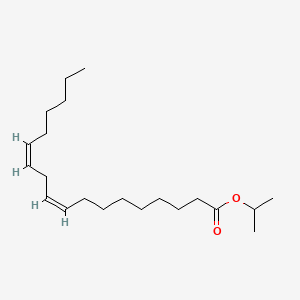
リノール酸イソプロピル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Isopropyl linoleate is an ester formed by the reaction of isopropyl alcohol and linoleic acid. It is a pale yellow, oily liquid commonly used in cosmetics and personal care products as a skin conditioning agent and emollient . The compound is known for its ability to act as a lubricant on the skin’s surface, providing a soft and smooth appearance .
科学的研究の応用
Isopropyl linoleate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in skin conditioning and its effects on skin barrier function.
Medicine: Explored for its potential use in topical formulations for its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
作用機序
Target of Action
Isopropyl Linoleate, the ester of isopropyl alcohol and linoleic acid, is primarily used in cosmetics as a skin conditioning agent and emollient . It acts on the skin’s surface, providing a soft and smooth appearance .
Mode of Action
The interaction of Isopropyl Linoleate with its target, the skin, results in a conditioning effect. This compound works by forming a layer on the skin’s surface, reducing the loss of water and keeping the skin moisturized .
Biochemical Pathways
It is known that linoleic acid, a component of isopropyl linoleate, plays a crucial role in the biosynthesis of prostaglandins, lipid compounds that perform various physiological functions .
Pharmacokinetics
It is generally applied topically and is thought to remain on the skin’s surface, where it exerts its effects .
Result of Action
The primary result of Isopropyl Linoleate’s action is the conditioning of the skin. By forming a layer on the skin’s surface, it helps to keep the skin moisturized, giving it a soft and smooth appearance .
生化学分析
Biochemical Properties
Isopropyl Linoleate is involved in various biochemical reactions. The main component, isopropyl linoleate, is the ester of isopropyl alcohol and linoleic acid
Cellular Effects
The effects of Isopropyl Linoleate on various types of cells and cellular processes are not fully documented. It is used as a skin conditioning agent and emollient in cosmetics, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Isopropyl Linoleate vary with different dosages in animal models. In an acute oral toxicity study, none of the albino rabbits that received doses of 10.0% Isopropyl Linoleate in corn oil died . The safety of use of Isopropyl Linoleate has not been fully documented and substantiated .
Metabolic Pathways
It is known to interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Isopropyl linoleate is synthesized through the esterification of isopropyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include maintaining a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of isopropyl linoleate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Isopropyl linoleate undergoes various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Isopropyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
類似化合物との比較
- Isopropyl myristate
- Isopropyl palmitate
- Isopropyl stearate
- Isopropyl oleate
Comparison: Isopropyl linoleate is unique among these compounds due to its high content of linoleic acid, which is an essential fatty acid with beneficial properties for skin health . Unlike other isopropyl esters, isopropyl linoleate provides additional benefits such as improved skin barrier function and anti-inflammatory effects .
特性
CAS番号 |
22882-95-7 |
|---|---|
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC名 |
propan-2-yl octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |
InChIキー |
XEIOPEQGDSYOIH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Key on ui other cas no. |
22882-95-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


